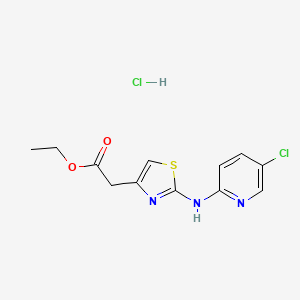

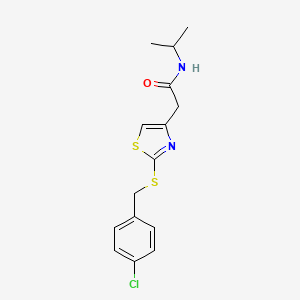

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate is an organic compound. It’s a type of ester derived from carbamic acid . It’s related to compounds used in the synthesis of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by various complexes, leading to the formation of cyclic amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . An acid-promoted synthesis from N-carbamate-protected amino alcohols is also possible .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule. The structure of the compound is likely to be influenced by its functional groups and the presence of the cyclopropyl and pyrrolidinyl moieties .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse. For instance, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers . The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For instance, imidazole, a related five-membered heterocyclic moiety, is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate would likely be influenced by its functional groups and the presence of the cyclopropyl and pyrrolidinyl moieties.Scientific Research Applications

Synthesis and Anticancer Activity

Antimitotic Agents : Ethyl carbamates with modifications at the 2,3-positions of the pyrazine ring have shown significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Compounds with potent in vitro cytotoxicities exhibited similar in vivo activity, highlighting the potential of ethyl carbamates in antimitotic cancer therapy (Temple et al., 1991).

Potential Anticancer Agents : Studies on ethyl carbamate derivatives have focused on their ability to bind with cellular tubulin, accumulate cells at mitosis, and exhibit cytotoxic activity against experimental neoplasms in mice. These findings suggest a critical role for the carbamate group in maintaining anticancer activity (Temple et al., 1989).

Toxicity and Environmental Impact

Carcinogenicity of Alcoholic Beverages : Ethyl carbamate (urethane), a frequent contaminant in fermented foods and beverages, has been reassessed for its carcinogenicity by the International Agency for Research on Cancer (IARC). The evaluation underscores the importance of monitoring and regulating ethyl carbamate levels to mitigate health risks (Baan et al., 2007).

Emerging Food and Environmental Toxicant : Ethyl carbamate's widespread presence in fermented food products and its classification as a Group 2A carcinogen by the IARC highlight its potential threat to human health. Research has focused on its formation, metabolism, detection in food products, and strategies to mitigate its effects. This comprehensive review emphasizes the need for continued research and development of mitigation strategies (Gowd et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, related compounds such as organophosphorus and carbamate insecticides work by inhibiting the enzyme acetylcholinesterase . This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition leads to a buildup of acetylcholine, affecting nerve signal transmission .

Future Directions

The future directions for research into this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation into its potential uses. Given its structural similarity to compounds used in pharmaceuticals and other biologically active compounds, it could have potential applications in these areas .

properties

IUPAC Name |

ethyl N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-2-15-10(14)11-7-5-9(13)12(6-7)8-3-4-8/h7-8H,2-6H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWWMEHRSVQAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CC(=O)N(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[6-(4-Methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B2803187.png)

![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2803188.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)

![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2803194.png)

![N-(2-chloro-4-methylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2803199.png)

![methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate](/img/structure/B2803201.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803204.png)

![2-(4-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2803206.png)

![N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2803208.png)